4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a complex organic compound that features a furan ring, a morpholine moiety, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with morpholine to form the intermediate compound. This intermediate is subsequently reacted with a thiazepane derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazepane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-carbonyl)-3-[(piperidin-4-yl)methyl]-1,4-thiazepane: Similar structure but with a piperidine ring instead of morpholine.
4-(furan-2-carbonyl)-3-[(pyrrolidin-4-yl)methyl]-1,4-thiazepane: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
4-(furan-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties. The combination of the furan, morpholine, and thiazepane rings creates a versatile scaffold that can be modified for various applications.
Properties
IUPAC Name |
furan-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(14-3-1-7-20-14)17-4-2-10-21-12-13(17)11-16-5-8-19-9-6-16/h1,3,7,13H,2,4-6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDHZQLTHKQSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.